![molecular formula C18H23N3O3 B6498220 N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946361-46-2](/img/structure/B6498220.png)
N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential biological activity . The compound also contains an oxazole ring, which is a heterocyclic compound consisting of an oxygen and a nitrogen atom in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, an oxazole ring, and a phenyl ring. These rings are likely connected by alkyl chains and an amide linkage .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The amide linkage might undergo hydrolysis under acidic or basic conditions. The morpholine ring could potentially be alkylated at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and stereochemistry. Generally, compounds containing morpholine rings are quite polar and may have good solubility in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Neuroscience Research
This compound has shown potential in neuroscience research, particularly in the study of neurological disorders. It is being investigated for its effects on neurotransmitter systems and synaptic plasticity. Researchers are exploring its potential to modulate neural pathways, which could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Cancer Research
In oncology, F5001-0035 is being studied for its anti-cancer properties. Its ability to inhibit certain cellular pathways that are often upregulated in cancer cells makes it a candidate for targeted cancer therapies. Researchers are examining its efficacy in reducing tumor growth and metastasis in various cancer models .
Cardiovascular Research
The compound is also being explored for its potential benefits in cardiovascular research. Studies are investigating its effects on heart function and blood pressure regulation. It may offer new insights into the treatment of hypertension and other cardiovascular diseases by modulating specific receptors involved in cardiovascular health .
Inflammation and Immunology
F5001-0035 has applications in the study of inflammation and immune responses. It is being tested for its ability to modulate immune cell activity and inflammatory pathways. This could lead to new treatments for autoimmune diseases and chronic inflammatory conditions by targeting specific molecular mechanisms .
Psychiatric Disorders
In the field of psychiatry, this compound is being researched for its potential to treat various psychiatric disorders, including anxiety and depression. Its effects on neurotransmitter systems and receptor modulation are of particular interest, as they may offer new therapeutic options for managing these conditions .
Pain Management
Research is also focusing on the compound’s potential in pain management. Its ability to interact with pain pathways and receptors suggests it could be developed into new analgesic drugs. Studies are examining its efficacy in reducing both acute and chronic pain .
Metabolic Disorders
F5001-0035 is being investigated for its role in metabolic research, particularly in the context of diabetes and obesity. Researchers are exploring its effects on metabolic pathways and glucose regulation, which could lead to new treatments for metabolic disorders .
Drug Development and Pharmacology
Finally, the compound is of interest in the broader field of drug development and pharmacology. Its unique chemical structure and biological activity make it a valuable tool for developing new pharmacological agents. Researchers are studying its pharmacokinetics, bioavailability, and potential drug interactions to better understand its therapeutic potential .
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Neuroscience Research Cancer Research Cardiovascular Research Inflammation and Immunology Psychiatric Disorders Pain Management Metabolic Disorders Drug Development and Pharmacology
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(19-7-4-8-21-9-11-23-12-10-21)14-16-13-17(24-20-16)15-5-2-1-3-6-15/h1-3,5-6,13H,4,7-12,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBXVSOVHXKICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholinopropyl)-2-(5-phenylisoxazol-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.